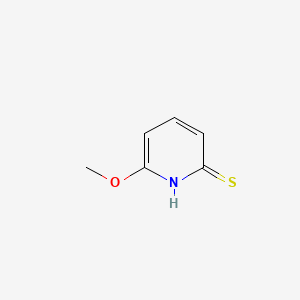
6-Methoxypyridine-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyridine-2-thiol typically involves the introduction of the methoxy and thiol groups onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is treated with a methoxy and thiolating agent under controlled conditions. The reaction conditions often involve the use of a base to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes steps such as halogenation, methoxylation, and thiolation, followed by purification techniques like distillation or crystallization to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfoxides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can be reduced to form the corresponding thiolates using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the thiol group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiolates.
Substitution: Alkylated pyridine derivatives.
科学研究应用
6-Methoxypyridine-2-thiol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 6-Methoxypyridine-2-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and signal transduction.
相似化合物的比较
2-Mercaptopyridine: Similar structure but lacks the methoxy group.
6-Methoxypyridine: Similar structure but lacks the thiol group.
2-Thiopyridine: Similar structure but lacks the methoxy group.
生物活性
6-Methoxypyridine-2-thiol is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. The presence of a thiol group in its structure allows it to participate in various biochemical interactions, particularly through the formation of covalent bonds with electrophilic centers in biological molecules. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its thiol group, which can engage in nucleophilic attacks on electrophiles within cellular pathways. This interaction can lead to modifications in protein function, influencing processes such as oxidative stress response and signal transduction. Notably, the compound's ability to form covalent bonds may also play a role in its pharmacological effects, including its potential as an antioxidant and anti-inflammatory agent .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which contributes to cellular protection against oxidative damage. The compound's antioxidant activity is essential for mitigating the effects of oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against a range of bacterial and fungal strains. Studies have reported significant inhibition zones and low minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Candida albicans. This suggests its potential as a therapeutic agent in treating infections caused by resistant strains .
Case Studies
- Anticancer Activity : A study investigating the effects of this compound on breast cancer cell lines (MCF-7) revealed that the compound significantly reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be approximately 50 μM, indicating effective cytotoxicity against cancer cells .
- Inflammation Modulation : Another study highlighted the compound's role in modulating inflammatory pathways. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli, suggesting its potential use in managing inflammatory diseases .
Data Summary
| Biological Activity | Effect Observed | Concentration/Conditions |
|---|---|---|
| Antioxidant | Free radical scavenging | Varies by assay method |
| Antimicrobial | Inhibition of S. aureus and C. albicans | MIC values < 100 µg/mL |
| Anticancer | Reduced viability of MCF-7 cells | IC50 ~ 50 µM |
| Anti-inflammatory | Decreased cytokine levels | Treatment with 25 µM for 48 hours |
属性
IUPAC Name |
6-methoxy-1H-pyridine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-8-5-3-2-4-6(9)7-5/h2-4H,1H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAINIYPEVJJGPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=S)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














